
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid group attached to a cyclohexane ring
Méthodes De Préparation
One common method is the trifluoromethoxylation reaction, which has been facilitated by the development of new reagents that make the process more accessible . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. The use of advanced techniques and equipment ensures the efficient and cost-effective synthesis of the compound.
Analyse Des Réactions Chimiques
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the trifluoromethoxy group can participate in hydrophobic interactions, and the carboxylic acid group can engage in ionic interactions. These interactions influence the compound’s behavior and effects in different environments.
Comparaison Avec Des Composés Similaires
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in its chemical behavior.
The presence of the trifluoromethoxy group in this compound imparts unique properties that make it distinct from these similar compounds.
Propriétés
Formule moléculaire |
C8H11F3O4 |
|---|---|
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O4/c9-8(10,11)15-5-1-3-7(14,4-2-5)6(12)13/h5,14H,1-4H2,(H,12,13) |
Clé InChI |
DARDLEGGQMGUEF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1OC(F)(F)F)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


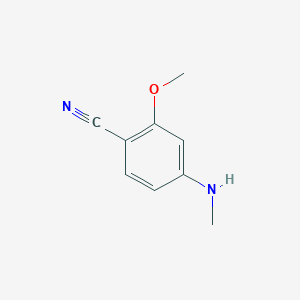
![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
![N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide](/img/structure/B12277738.png)
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12277742.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)
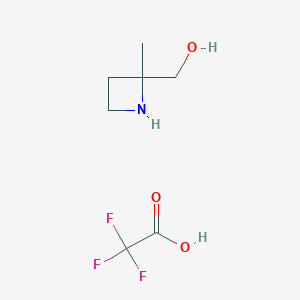
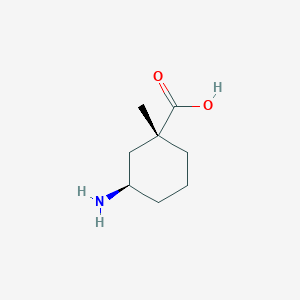
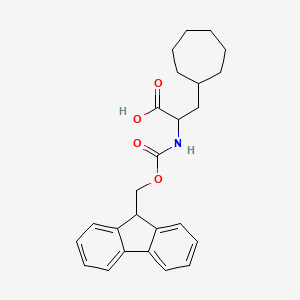
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B12277785.png)


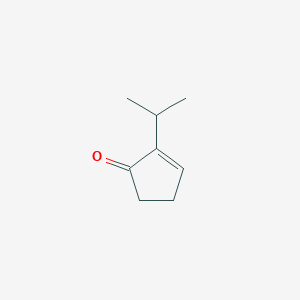
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12277826.png)
![2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B12277831.png)
